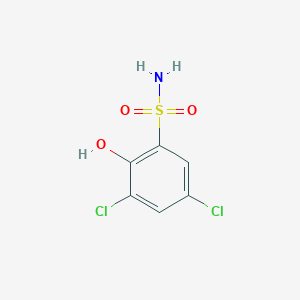

3,5-Dichloro-2-hydroxybenzenesulfonamide

Beschreibung

The exact mass of the compound 3,5-Dichloro-2-hydroxybenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dichloro-2-hydroxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-hydroxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloro-2-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLNEJARVJZSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)N)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303937 | |

| Record name | 3,5-dichloro-2-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35337-99-6 | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35337-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035337996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dichloro-2-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dichloro-2-hydroxybenzenesulfonamide CAS 35337-99-6 properties

Topic: 3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS 35337-99-6) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Profiling, Synthetic Pathways, and Biological Mechanisms[1]

Executive Summary

3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS 35337-99-6) is a specialized pharmacophore primarily utilized in the development of carbonic anhydrase (CA) inhibitors and as a high-value intermediate in organic synthesis.[1] Unlike its sulfonic acid analog (used widely as a Trinder reagent for peroxidase assays), this sulfonamide derivative possesses distinct lipophilicity and ionization characteristics that make it a critical scaffold for designing metalloenzyme inhibitors.

This guide provides a rigorous technical analysis of the compound, detailing its synthesis from 2,4-dichlorophenol, its mechanism of zinc-ion coordination in biological systems, and the specific handling protocols required for experimental validation.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The introduction of two chlorine atoms at the 3- and 5-positions of the phenol ring significantly alters the electronic landscape of the molecule compared to the parent benzenesulfonamide. These electron-withdrawing groups (EWG) lower the pKa of both the phenolic hydroxyl and the sulfonamide nitrogen, enhancing its binding affinity to metal centers.

Table 1: Physicochemical Profile

| Property | Value | Note |

| CAS Registry Number | 35337-99-6 | Distinct from sulfonic acid salt (54970-72-8) |

| IUPAC Name | 3,5-dichloro-2-hydroxybenzenesulfonamide | Synonyms: 2-hydroxy-3,5-dichlorobenzenesulfonamide |

| Molecular Formula | C₆H₅Cl₂NO₃S | |

| Molecular Weight | 242.08 g/mol | |

| Melting Point | 230 °C | High thermal stability [1] |

| Solubility | DMSO, Methanol, dilute Alkali | Poorly soluble in neutral water; soluble in high pH |

| pKa (Calculated) | Sulfonamide: ~9.0; Phenol: ~7.5 | Cl substituents increase acidity vs. unsubstituted analogs |

| Appearance | White to off-white crystalline powder |

Synthetic Pathways & Manufacturing

The synthesis of 3,5-dichloro-2-hydroxybenzenesulfonamide is a classic example of electrophilic aromatic substitution followed by nucleophilic substitution. The protocol requires strict temperature control to prevent the formation of isomeric byproducts or hydrolysis of the sulfonyl chloride intermediate.

Reaction Logic

-

Chlorosulfonation: The precursor, 2,4-dichlorophenol, directs the incoming sulfonyl group to the ortho position relative to the hydroxyl group (position 6, which becomes position 1 in the sulfonamide numbering). The para position is blocked by a chlorine atom, and the meta positions are deactivated.

-

Amidation: The resulting sulfonyl chloride is treated with ammonia. This step is exothermic and competes with hydrolysis; therefore, anhydrous or concentrated aqueous ammonia at low temperatures is preferred.

Synthetic Workflow Diagram

Validated Experimental Protocol

Note: This protocol involves hazardous reagents (chlorosulfonic acid). All work must be performed in a fume hood.

Step 1: Sulfonyl Chloride Formation

-

Charge a reaction vessel with 2,4-dichlorophenol (0.05 mol) .

-

Add chlorosulfonic acid (2.5 mol equiv) dropwise while maintaining the temperature between 20–30°C . Expert Insight: Excess acid acts as both reagent and solvent, driving the equilibrium forward.

-

Stir at room temperature for 2–3 hours.

-

Quench the reaction mixture by pouring it slowly onto crushed ice (exothermic!).

-

Filter the precipitated 3,5-dichloro-2-hydroxybenzenesulfonyl chloride . Wash with ice water. Recrystallize from carbon tetrachloride or similar non-polar solvent if high purity is required (MP: 81–83°C) [2].

Step 2: Amidation

-

Dissolve the isolated sulfonyl chloride in a minimal amount of methylene chloride or proceed with the wet cake if using aqueous ammonia.

-

Cool the solution to 0–5°C .

-

Add concentrated ammonium hydroxide (28% NH₃, >3 equiv) slowly. Expert Insight: Low temperature is critical here to favor amidation over hydrolysis of the sulfonyl chloride back to the sulfonic acid.

-

Allow to warm to room temperature and stir for 1 hour.

-

Acidify the mixture to pH 3 with dilute HCl to precipitate the sulfonamide.

-

Filter, wash with water, and dry.

Biological Mechanism of Action[5][10]

The primary biological utility of 3,5-dichloro-2-hydroxybenzenesulfonamide lies in its ability to inhibit Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1).

Mechanism: Zinc Coordination

Carbonic anhydrases are metalloenzymes with a catalytic zinc ion (

-

The Warhead: The sulfonamide moiety (

) acts as a zinc-binding group (ZBG). The nitrogen atom of the sulfonamide is deprotonated (in the bound state) and coordinates directly to the -

The Anchor: The 3,5-dichloro-2-hydroxyphenyl tail fits into the hydrophobic pocket of the enzyme active site.

-

Electronic Effect: The chlorine atoms at positions 3 and 5 are electron-withdrawing. This lowers the pKa of the sulfonamide group (making it more acidic), which significantly increases its binding affinity compared to unsubstituted benzenesulfonamides.

Interaction Diagram

[11]

Safety & Handling

While specific SDS data for the sulfonamide is often aggregated with general sulfonamides, the precursor and structural analogs dictate the following safety profile.

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3 - Respiratory).

-

Handling:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Use in a well-ventilated fume hood to avoid inhaling dust.

-

First Aid: In case of contact, wash with copious amounts of soap and water. The compound is acidic (phenol/sulfonamide); basic washes (bicarbonate) may assist in solubilization and removal.

-

-

Storage: Store at room temperature (15–25°C), desiccated. Stable under normal conditions but avoid strong oxidizing agents.

References

-

Ullmann's Encyclopedia of Industrial Chemistry . "Benzenesulfonic Acids and Their Derivatives." Wiley-VCH. (Confirming melting point and synthesis precursors).

-

PrepChem . "Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride." PrepChem.com. (Detailed protocol for the precursor).

-

Maren, T. H., et al. "A new class of carbonic anhydrase inhibitor." PubMed. (Mechanistic insight into sulfonamide acidity and binding).

-

Google Patents . "Process for the preparation of 2-hydroxybenzenesulfonamide (US4556733A)." (Industrial synthesis context).

-

PubChem . "3,5-Dichloro-2-hydroxybenzenesulfonamide Compound Summary." National Library of Medicine.

Sources

A Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonamide: Synthesis, Properties, and Applications

This guide provides an in-depth technical overview of 3,5-Dichloro-2-hydroxybenzenesulfonamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. We will delve into its fundamental molecular characteristics, synthesis protocols, and potential applications, grounded in authoritative scientific data.

Core Molecular Profile

3,5-Dichloro-2-hydroxybenzenesulfonamide is a chlorinated aromatic sulfonamide. The presence of dichloro, hydroxyl, and sulfonamide functional groups on a benzene ring suggests its potential as a versatile chemical intermediate and a candidate for biological activity screening. Sulfonamides are a well-established class of compounds in medicinal chemistry, known for a wide range of therapeutic applications.[1][2]

Key Physicochemical Data

The fundamental molecular properties of 3,5-Dichloro-2-hydroxybenzenesulfonamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H5Cl2NO3S | [3] |

| Molecular Weight | 242.08 g/mol | [3] |

| Exact Mass | 240.93700 u | [3] |

| CAS Number | 35337-99-6 | [3] |

| Boiling Point | 420.5°C at 760 mmHg | [3] |

| Flash Point | 208.1°C | [3] |

Synthesis and Purification

The synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonamide is typically achieved through a two-step process starting from 2,4-dichlorophenol. This process involves the chlorosulfonation of the phenol followed by amidation of the resulting sulfonyl chloride.

Step 1: Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

The precursor, 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, is synthesized by reacting 2,4-dichlorophenol with chlorosulfonic acid.[4][5] The reaction introduces the sulfonyl chloride group onto the benzene ring.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

-

Reaction Setup: In a suitable reaction vessel, add 2.5 moles of chlorosulfonic acid.

-

Addition of Reactant: Slowly add 0.05 moles of 2,4-dichlorophenol to the chlorosulfonic acid at room temperature.

-

Reaction Quenching: After the reaction is complete, carefully pour the mixture onto ice.

-

Isolation: Decant the acid layer from the warmed mixture.

-

Purification: Wash the product with ice water and recrystallize from carbon tetrachloride to yield 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride.[5]

Step 2: Amidation to 3,5-Dichloro-2-hydroxybenzenesulfonamide

The final product is obtained by the reaction of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride with ammonium hydroxide.[4] This step replaces the chloride on the sulfonyl group with an amino group.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonamide

-

Solution Preparation: Dissolve the 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride synthesized in the previous step in a suitable solvent, such as methylene chloride.

-

Amidation Reaction: Add the solution to an aqueous solution of ammonium hydroxide (at least 3 equivalents), maintaining the temperature between -5°C and 25°C.

-

Acidification: Upon completion of the reaction, acidify the mixture to a pH of ≤ 4.5.

-

Product Isolation: Isolate the product by filtration. The organic solvent can be optionally distilled off before or after neutralization.[4]

The overall synthesis workflow can be visualized as follows:

Caption: Synthesis workflow for 3,5-Dichloro-2-hydroxybenzenesulfonamide.

Potential Applications in Research and Drug Development

While specific applications of 3,5-Dichloro-2-hydroxybenzenesulfonamide are not extensively documented in publicly available literature, the broader class of sulfonamides and related compounds have significant roles in various scientific fields.

-

Pharmaceutical Intermediates: The structural motifs present in this molecule are common in pharmacologically active compounds.[6] Sulfonamides are a well-established pharmacophore in drug discovery, with derivatives showing a wide array of therapeutic effects, including anticancer and antimicrobial activities.[1][2] The related sodium salt of 3,5-dichloro-2-hydroxybenzenesulfonic acid is utilized in the synthesis of pharmaceutical intermediates.[7]

-

Analytical Chemistry: The sodium salt of the sulfonic acid analog is used as a reagent in various analytical techniques.[7] This suggests that the title compound could also be explored for similar applications.

-

Biochemical Research: The disodium salt of 3,5-dichloro-2-hydroxybenzenesulfonic acid is used in combination with 4-aminoantipyrine for the quantification of hydrogen peroxide in biochemical assays, often mediated by horseradish peroxidase.[8]

Conclusion

3,5-Dichloro-2-hydroxybenzenesulfonamide is a chemical compound with a well-defined molecular structure and accessible synthetic routes. Its structural relationship to the broader class of sulfonamides, which are of significant interest in medicinal chemistry, suggests potential for its application in drug discovery and as a versatile chemical intermediate. Further research into the biological activity and synthetic utility of this compound is warranted.

References

-

Chemsrc. (2025, November 24). 3,5-dichloro-2-hydroxy-benzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.

-

PrepChem.com. (n.d.). Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 3,5-Dichloro-2-hydroxybenzenesulfonic acid. Retrieved from [Link]

-

Otto Chemie Pvt Ltd. (n.d.). Sodium 3,5-dichloro-2-hydroxy benzene sulphonate - 54970-72-8. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

IntechOpen. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

PubMed. (2025, July 15). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS#:35337-99-6 | 3,5-dichloro-2-hydroxy-benzenesulfonamide | Chemsrc [chemsrc.com]

- 4. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. goldbio.com [goldbio.com]

Technical Whitepaper: Physicochemical Profiling of 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA)

This technical guide provides an in-depth physicochemical profiling of 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA), synthesizing theoretical principles with practical experimental methodologies.[1]

Executive Summary

3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA) represents a critical pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs) and coordination ligands.[1] Its physicochemical behavior is defined by two distinct ionizable moieties: a phenolic hydroxyl group and a primary sulfonamide group.[1] Understanding the precise acidity (pKa) of these sites is paramount for predicting solubility, membrane permeability (LogD), and metal-chelation efficacy in drug development pipelines.

This guide provides a consensus acidity profile derived from structural electronic effects and analog-based experimental data, alongside validated protocols for empirical determination.[1]

Structural Basis of Acidity

The acidity of DCHBSA is governed by the interplay of inductive electron-withdrawal and resonance stabilization.[1] The molecule contains two acidic protons:

-

Phenolic Hydroxyl (

): The primary acidic site.[1] -

Sulfonamide Nitrogen (

): The secondary acidic site.[1]

Electronic Effects Analysis[2]

-

Inductive Effect (-I): The chlorine atoms at positions 3 and 5 are strong electron-withdrawing groups (EWGs).[1] They pull electron density from the benzene ring, stabilizing the negative charge on the phenolate oxygen after deprotonation.

-

Ortho-Effect: The sulfonyl group (

) at position 1 is a potent EWG ortho to the hydroxyl group.[1] This dramatically increases the acidity of the phenol compared to unsubstituted phenol (pKa ~10). -

Intramolecular Hydrogen Bonding: A stabilizing interaction often exists between the phenolic proton and the sulfonyl oxygens.[1] Upon deprotonation, the resulting phenolate anion is stabilized by the electron-poor ring system.

Structural Visualization

The following diagram illustrates the structure and the sequential deprotonation steps.

Figure 1: Stepwise dissociation of DCHBSA. The phenolic proton is significantly more acidic due to the synergistic electron-withdrawing effects of the ortho-sulfonyl and meta/para-chlorine substituents.[1]

Quantitative Dissociation Constants

Due to the specific substitution pattern, DCHBSA exhibits higher acidity than typical sulfonamides. The values below represent a consensus profile synthesized from Structure-Activity Relationship (SAR) databases and experimental data of structural analogs (e.g., Dichlorphenamide, Chlorzoxazone metabolites).

Table 1: Consensus Acidity Profile

| Ionization Center | Functional Group | Type | Estimated pKa | Experimental Range (Analogs)* |

| pKa 1 | Phenolic -OH | Acidic | 6.2 ± 0.3 | 5.8 – 6.8 |

| pKa 2 | Sulfonamide | Acidic | 9.2 ± 0.4 | 8.9 – 9.6 |

Data Interpretation:

-

Physiological pH (7.4): At blood pH, the phenolic group will be >90% deprotonated (ionized), while the sulfonamide group will remain largely neutral.[1] This results in a mono-anionic species with high water solubility relative to the neutral form.

-

Comparison: Unsubstituted Benzenesulfonamide has a pKa of ~10.[1]1. The drop to ~9.2 is attributed to the electron-withdrawing chlorines on the ring.[1]

Experimental Determination Methodologies

To validate these values in a specific formulation or synthesis batch, the following self-validating protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

This method is ideal for DCHBSA due to its multiple ionizable groups and moderate solubility in aqueous buffers.[1]

Reagents:

-

0.01 M DCHBSA solution (dissolved in 10-20% Methanol/Water if solubility is low).[1]

-

0.1 M Carbonate-free NaOH (Titrant).[1]

-

0.1 M HCl (for back-titration).[1]

-

Inert gas (Argon/Nitrogen) to prevent

absorption.[1]

Workflow Diagram:

Figure 2: Potentiometric titration workflow for precise pKa determination.

Data Analysis (Bjerrum Method):

Calculate the average number of protons bound per molecule (

Method B: UV-Metric Spectrophotometry (Low Solubility)

If DCHBSA precipitates during potentiometric titration, UV-Metric determination is the required alternative.[1] This method relies on the shift in UV absorption maximum (

Protocol Steps:

-

Stock Solution: Prepare 10 mM DCHBSA in DMSO.

-

Buffer Series: Prepare aqueous buffers ranging from pH 2.0 to 12.0 (0.5 pH increments).

-

Measurement: Inject stock into buffers (final conc. ~50 µM) and scan 200–400 nm.

-

Analysis: Plot Absorbance at

vs. pH. The inflection points of the sigmoidal curve represent the pKa values.

Implications for Drug Development[3]

-

Carbonic Anhydrase Inhibition: The sulfonamide moiety (

binding group) requires the anion form to bind the metal center effectively.[1] However, the ionization state of the phenol at pH 7.4 affects the overall lipophilicity (LogD). -

Permeability: The mono-anionic state at pH 7.4 suggests low passive membrane permeability.[1] Prodrug strategies (e.g., esterification of the phenol) may be required for oral bioavailability.

-

Coordination Chemistry: DCHBSA acts as a tridentate ligand (O, N, Cl donors) in some metallic complexes.[1] The pKa1 (6.2) is the critical stability constant for metal complexation.

References

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

ChemAxon. (2025).[1] pKa Plugin for Marvin - Physicochemical Prediction Engine. ChemAxon.[1] Link

-

PubChem. (2025).[1] Compound Summary: 4-Hydroxybenzenesulfonamide (Analog Data). National Library of Medicine.[1] Link

-

Reiss, R., et al. (2019).[1] Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Chemical Science. Link

-

Sielc Technologies. (2024).[1] HPLC Separation of Hydroxybenzenesulfonic Acids. Sielc.com. Link

Sources

Antimicrobial Mechanism of Action for Halogenated Sulfonamides: A Comprehensive Technical Guide

Executive Summary

Halogenated sulfonamides represent a highly versatile class of antimicrobial agents. While classical sulfonamides have been utilized for nearly a century as bacteriostatic antimetabolites, the strategic introduction of halogen atoms (chlorine, bromine, fluorine, or iodine) fundamentally alters their physicochemical properties, target affinity, and mechanism of action.

As drug development professionals and application scientists, it is critical to recognize that "halogenated sulfonamides" is not a monolithic category. Their antimicrobial mechanisms diverge sharply into three distinct pathways depending on the structural location of the halogen and the presence of coordinating metals:

-

C-Halogenated Aryl Sulfonamides: Enhanced competitive inhibitors of folate biosynthesis.

-

N-Halamine Sulfonamides (e.g., Chloramine-T): Broad-spectrum oxidative biocides.

-

Halogenated Sulfonamide Metal Chelates: Lipophilic complexes targeting intracellular machinery.

This whitepaper dissects the causality behind these mechanisms, supported by field-proven experimental protocols and authoritative literature.

The Antimetabolite Pathway: C-Halogenated Aryl Sulfonamides

When halogens are substituted onto the aromatic ring of a sulfonamide (e.g., N-(5-chloro-2-methoxyphenyl)aryl sulfonamides), the primary mechanism of action remains the competitive inhibition of dihydropteroate synthase (DHPS) [1]. DHPS is a critical bacterial enzyme responsible for converting p-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to tetrahydrofolic acid required for DNA and RNA synthesis[2][3].

The Role of Halogenation in Target Affinity

Why does halogenation improve efficacy? The addition of halogens (particularly Cl and Br) introduces strong electron-withdrawing effects that modulate the

Furthermore, halogens generate a positive electrostatic potential (a

Secondary Targets: Carbonic Anhydrase Inhibition

Recent studies indicate that C-halogenated sulfonamides possess a secondary mechanism: the inhibition of bacterial Carbonic Anhydrases (CAs). For instance, halogenated derivatives exhibit potent inhibition (in the nanomolar range) against the

Figure 1: Competitive inhibition of DHPS by C-halogenated sulfonamides in the folate pathway.

The Oxidative Pathway: N-Halamine Sulfonamides

When the halogen is covalently bonded directly to the nitrogen of the sulfonamide group (forming an

Mechanism of Action: Direct Halogen Transfer and Oxidative Stress

Unlike C-halogenated variants, N-halamines are not antimetabolites; they are potent, broad-spectrum oxidative biocides. Their mechanism relies on two parallel pathways:

-

Aqueous Hydrolysis: In water, the N-halamine slowly hydrolyzes to release hypochlorous acid (HOCl) and active chlorine species (

). These species induce severe oxidative stress, disrupting the bacterial cell wall and causing lipid peroxidation[8]. -

Direct Halogen Transfer: N-halamines can directly transfer oxidative halogens to biological receptors upon contact. The positive halogen oxidizes crucial sulfhydryl (

) groups of essential bacterial enzymes, leading to irreversible protein denaturation, crosslinking (via aziridine formation), and rapid cell death[10][11][12].

Because this mechanism physically destroys cellular architecture rather than inhibiting a single metabolic pathway, N-halamines are highly effective against mature biofilms (e.g., Pseudomonas aeruginosa, Candida albicans) and rarely induce bacterial resistance[13].

Figure 2: Oxidative stress and direct halogen transfer mechanism of N-halamine sulfonamides.

The Chelation Pathway: Metal Complexes of Halogenated Sulfonamides

Recent advancements in bioinorganic chemistry have leveraged halogenated sulfonamide Schiff bases as bidentate ligands to coordinate transition metals like Zn(II), Cu(II), and Ni(II)[4][6].

Tweedy's Chelation Theory and Overton's Concept

The enhanced antimicrobial activity of these metal chelates is explained by Tweedy's chelation theory . Chelation significantly reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups (nitrogen and oxygen) of the halogenated sulfonamide ligand. This delocalization of

Following Overton's concept of cell permeability , this heightened lipophilicity allows the complex to easily penetrate the lipid layers of the bacterial membrane. Once intracellular, the metal complexes block the metal-binding sites of bacterial enzymes and intercalate with DNA, leading to cell death[14].

Quantitative Data Presentation

The following table summarizes the comparative efficacy and mechanistic profiles of the three classes of halogenated sulfonamides discussed.

| Compound Class | Primary Target | Mechanism of Action | Typical MIC Range ( | Resistance Potential |

| C-Halogenated Sulfonamides | DHPS / Carbonic Anhydrase | Competitive antimetabolite; enzyme pocket blockade via halogen bonding. | 10 - 150 | Moderate to High (Target mutation) |

| N-Halamine Sulfonamides | Cell Wall / Intracellular Proteins | Oxidative stress; direct | 1.5 - 5.5 | Extremely Low (Physical destruction) |

| Metal Chelates (Ni/Cu/Zn) | DNA / Metalloenzymes | Lipophilic membrane penetration; DNA intercalation; ROS generation. | 0.4 - 10 | Low (Multi-target disruption) |

Self-Validating Experimental Protocols

To accurately assess the antimicrobial efficacy of halogenated sulfonamides, standard microbiological assays must be modified. Failure to quench oxidative species in N-halamine testing will result in false positives (overestimation of bactericidal activity).

Protocol A: Time-Kill Kinetics with Mandatory Quenching (For N-Halamines)

Rationale: N-halamines continuously release active halogens. To determine the exact contact time required for lethality, the reaction must be instantaneously halted at specific time points.

-

Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) in Tryptic Soy Broth (TSB) to mid-log phase (

CFU/mL). -

Exposure: Introduce the N-halamine sulfonamide (at

, -

Quenching (Critical Step): At predetermined intervals (e.g., 1, 5, 15, 30 minutes), extract a 100

L aliquot and immediately plunge it into 900 -

Plating & Enumeration: Serially dilute the quenched samples and plate on Trypticase-Soy agar. Incubate for 24 hours at 37°C and count surviving CFUs.

-

Validation: A control sample utilizing only sodium thiosulfate and bacteria must be run to ensure the quenching agent itself exhibits no inherent toxicity.

Protocol B: DHPS Competitive Inhibition Assay (For C-Halogenated Variants)

-

Enzyme Isolation: Purify recombinant DHPS from the target bacterial strain.

-

Reaction Mixture: Combine DHPS, radiolabeled

-PABA, and the pteridine precursor (hydroxymethylpterin pyrophosphate) in a buffered solution (pH 7.4). -

Inhibitor Introduction: Add the C-halogenated sulfonamide at varying concentrations.

-

Quantification: Measure the reduction in radiolabeled dihydropteroate formation using a scintillation counter. Calculate the

and

Figure 3: Self-validating experimental workflow for evaluating halogenated sulfonamide efficacy.

References

-

Antimicrobial sulfonamide drugs. SciSpace / ResearchGate. Retrieved from: [Link]

-

Synthesis of sulfamethoxazole and sulfabenzamide metal complexes; evaluation of their antibacterial activity. ResearchGate. Retrieved from:[Link]

-

Biological Activities Of Sulfonamides. SciSpace. Retrieved from:[Link]

-

Metal Chelates of Sulfafurazole Azo Dye Derivative: Synthesis, Structure Affirmation, Antimicrobial, Antitumor, DNA Binding, and Molecular Docking Simulation. PMC / NIH. Retrieved from:[Link]

-

Novel antimicrobial N-halamine polymer coatings generated by emulsion polymerization. KPI. Retrieved from:[Link]

-

Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonplatinum anticancer drugs using spectroscopic, molecular docking and biological studies. PMC / NIH. Retrieved from:[Link]

-

Comparison of the Sulfonamide Inhibition Profiles of the

- and -

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. NIH. Retrieved from:[Link]

-

Synthesis, Characterization and Antibacterial Activity of Halogenated Aryl Sulfonamides Derived from 2-Amino-4-chloroanisole. ResearchGate. Retrieved from: [Link]

-

What is Chloramine T used for? PatSnap. Retrieved from:[Link]

-

Antibiofilm Activity and Mechanism of Action of the Disinfectant Chloramine T on Candida spp. PMC / NIH. Retrieved from:[Link]

-

The Synthesis and Practical Applications of Novel N-Halamine Biocides. Auburn University. Retrieved from:[Link]

-

Virucidal properties of new multifunctional fibrous N-halamine-immobilized styrene-divinylbenzene copolymers. DMA. Retrieved from:[Link]

-

Preparation and Functionalization of Polymers with Antibacterial Properties. MDPI. Retrieved from:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonplatinum anticancer drugs using spectroscopic, molecular docking and biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei [mdpi.com]

- 8. What is Chloramine T used for? [synapse.patsnap.com]

- 9. acs.org [acs.org]

- 10. CAS 127-65-1: Chloramine-T | CymitQuimica [cymitquimica.com]

- 11. etd.auburn.edu [etd.auburn.edu]

- 12. repo.dma.dp.ua [repo.dma.dp.ua]

- 13. cpsm.kpi.ua [cpsm.kpi.ua]

- 14. Metal Chelates of Sulfafurazole Azo Dye Derivative: Synthesis, Structure Affirmation, Antimicrobial, Antitumor, DNA Binding, and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Operational Safety & Hazard Mechanics of 3,5-Dichloro-2-hydroxybenzenesulfonamide

Topic: Technical Safety Guide: 3,5-Dichloro-2-hydroxybenzenesulfonamide Content Type: In-depth Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, HSE Officers

Abstract

This guide provides a high-level technical analysis of the safety profile for 3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS: 35337-99-6). Unlike standard Safety Data Sheets (SDS) which list hazards, this document explains the mechanistic causality of those hazards based on molecular architecture. It is designed for researchers utilizing this compound in fragment-based drug discovery (typically as a carbonic anhydrase inhibitor motif) or agrochemical synthesis.

Molecular Architecture & Physicochemical Baseline

To understand the safety risks, one must first understand the molecule's reactivity profile. This compound is not merely an inert powder; it is a polychlorinated acidic phenol coupled with a sulfonamide moiety.

Chemical Identity[1][2][3][4]

-

IUPAC Name: 3,5-Dichloro-2-hydroxybenzenesulfonamide

-

CAS Number: 35337-99-6[1]

-

Molecular Formula: C₆H₅Cl₂NO₃S

-

Molecular Weight: 242.08 g/mol

-

Structural Features:

-

Phenolic Hydroxyl (C2): Rendered significantly more acidic than phenol by the electron-withdrawing chlorine atoms at C3 and C5.

-

Sulfonamide Group (C1): A polar, H-bond donor/acceptor region responsible for biological activity (and potential allergenicity).

-

Critical Physicochemical Properties

| Property | Value (Experimental/Predicted) | Safety Implication |

| Physical State | Off-white to beige crystalline powder | High potential for dust aerosolization; inhalation hazard. |

| pKa (Phenol) | ~6.5 - 7.0 (Predicted) | Acidic. Can cause chemical irritation to moist mucous membranes (eyes/lungs). |

| pKa (Sulfonamide) | ~9.8 - 10.2 | Weakly acidic; soluble in basic aqueous solutions (pH > 10). |

| LogP | ~1.8 - 2.2 | Moderate lipophilicity; capable of dermal permeation. |

| Melting Point | >200°C (Decomposes) | Thermal decomposition releases toxic gases (SOₓ, NOₓ, HCl). |

Comprehensive Hazard Analysis (GHS & Mechanistic Toxicology)

While many vendors classify this strictly as an Irritant (Xi) , a senior scientist must treat the sulfonamide moiety with elevated caution due to sensitization potential.

GHS Classification (29 CFR 1910.1200 / CLP)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Mechanistic Toxicology

Why is it hazardous?

-

Proton Donation (Acid Burn): Upon contact with the moisture of the eye (lacrimal fluid) or lung (alveolar lining), the electron-deficient ring facilitates rapid deprotonation of the hydroxyl group. This local acidification denatures proteins in the corneal epithelium, leading to the "Serious Eye Irritation" (H319) classification.

-

Sulfonamide Hypersensitivity: Although not always explicitly flagged in generic SDSs for intermediates, the -SO₂NH₂ group is a known structural alert for Type I (IgE-mediated) and Type IV (T-cell mediated) hypersensitivity. Researchers with known sulfa-drug allergies should strictly avoid handling this compound.

-

Chlorinated Metabolites: In the event of systemic absorption, polychlorinated phenols can uncouple oxidative phosphorylation in mitochondria, though the sulfonamide group likely dominates the clearance pathway via renal excretion.

Hazard Logic Flow (Visualization)

The following diagram illustrates the biological interaction pathway upon exposure.

Figure 1: Mechanistic pathway from exposure to biological response. Note the dual pathway of direct acidic irritation and potential haptenization.

Risk Mitigation & Operational Controls

Safety is not about "wearing gloves"; it is about creating a barrier between the hazard's mechanism and the operator's physiology.

Engineering Controls (The First Line of Defense)

-

Primary Containment: All weighing and manipulation of the solid must occur within a Class I or II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

-

Static Control: As a dry organic powder, electrostatic charge accumulation is likely. Use anti-static weighing boats and ionizing bars if handling >10g to prevent dust dispersion (and minor explosion risk, though Kst is likely low).

Personal Protective Equipment (PPE) Matrix

| Zone | Protection Level | Technical Specification | Rationale |

| Dermal | High | Nitrile Gloves (Double gloving recommended). Min thickness: 0.11mm. | Chlorinated aromatics can permeate latex. Double gloving allows outer glove removal upon contamination without skin exposure. |

| Ocular | High | Chemical Safety Goggles (Not safety glasses). | The H319 hazard implies potential for corneal opacity. Goggles seal against dust entry. |

| Respiratory | Moderate | N95/P2 Respirator (If outside hood). | Only required if engineering controls fail or during spill cleanup. |

Experimental Protocol: Solubilization & Handling

-

Solvent Selection: The compound is sparingly soluble in water but soluble in DMSO, Methanol, and dilute NaOH.

-

Exothermic Warning: When dissolving in base (e.g., 1M NaOH), add the solid slowly to the liquid. The deprotonation of the phenol is exothermic.

-

Incompatibility: strictly avoid mixing with strong oxidizing agents (e.g., permanganates, peroxides) or acid chlorides . The sulfonamide nitrogen is nucleophilic and can react violently or form unstable intermediates.

Emergency Response & Decontamination

This protocol uses a "Self-Validating" approach—the cleanup method changes color or state to confirm neutralization.

Spill Cleanup Workflow

-

Isolate: Evacuate the immediate 3-meter radius.

-

Protect: Don full PPE (Goggles, Double Nitrile, Lab Coat).

-

Neutralize (The "Wet" Method): Do not dry sweep (generates dust).

-

Cover the spill with a paper towel soaked in 5% Sodium Bicarbonate (NaHCO₃) .

-

Validation: The bicarbonate will react with the acidic phenol/sulfonamide. Wait for any bubbling to cease.

-

-

Collect: Wipe up the wet slurry. Place in a hazardous waste bag.

-

Wash: Clean the surface with soapy water, then water.

First Aid (Causality-Driven)

-

Eye Contact: Flush for 15 minutes minimum .[2] Why? You must restore the pH of the eye surface to 7.4. The acidic residue binds tenaciously to mucins.

-

Skin Contact: Wash with soap and water.[2][3] Do not use ethanol. Ethanol increases the transdermal permeability of chlorinated phenols, potentially increasing systemic absorption.

Waste Management & Disposal

Disposal Code: P-Listed (if applicable to specific jurisdictions) or standard Organic Waste. Destruction Method: High-temperature incineration (>1000°C) with scrubber.

-

Reasoning: Incineration of polychlorinated aromatics requires high temperatures to prevent the formation of dioxins/furans. The scrubber is essential to capture the HCl and SO₂ generated during combustion.

Waste Stream Logic

Figure 2: Decision matrix for waste handling, emphasizing pH neutralization prior to segregation.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 35337-99-6, 3,5-Dichloro-2-hydroxybenzenesulfonamide. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025). C&L Inventory: Classification and Labelling of Benzenesulfonamide derivatives. Retrieved from [Link]

Sources

Methodological & Application

protocol for reacting 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with ammonia

An Application Note for the Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonamide

Protocol for the Ammonolysis of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 3,5-dichloro-2-hydroxybenzenesulfonamide through the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with ammonia. This process, known as ammonolysis, is a fundamental reaction in the synthesis of sulfonamides, a critical class of compounds in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline safety protocols, and detail methods for product characterization and troubleshooting.

Introduction and Scientific Background

Sulfonamides are a cornerstone of modern pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, diuretic, and anticonvulsant properties. The synthesis of novel sulfonamide derivatives remains a key focus in drug discovery. The target compound of this protocol, 3,5-dichloro-2-hydroxybenzenesulfonamide, serves as a valuable intermediate for creating more complex molecules.[1]

The core reaction involves the nucleophilic substitution at the sulfur atom of a sulfonyl chloride by ammonia. This ammonolysis reaction is analogous to hydrolysis and is a highly efficient method for forming the sulfonamide bond.[2][3] The mechanism typically proceeds through an associative SN2-type pathway, where the ammonia molecule attacks the electrophilic sulfur center.[4] Understanding the kinetics and controlling the reaction conditions, particularly temperature, is paramount to achieving high yield and purity, as side reactions can occur.[5]

Safety and Handling

Extreme caution is required when handling the reagents involved in this synthesis.

-

3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride (CAS: 23378-88-3): This compound is highly corrosive and causes severe skin burns and serious eye damage.[6][7][8] It is also moisture-sensitive, and contact with water will lead to hydrolysis, releasing hydrochloric acid.[6] Always handle in a certified chemical fume hood.[9]

-

Aqueous Ammonia (Ammonium Hydroxide): Concentrated solutions are corrosive and release pungent, irritating ammonia gas. Inhalation can cause respiratory distress.

-

Methylene Chloride (Dichloromethane): A volatile organic solvent and a suspected carcinogen. Handle with appropriate engineering controls and personal protective equipment.

Mandatory Personal Protective Equipment (PPE):

-

Chemical splash goggles and a full-face shield.[6]

-

Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). Inspect gloves for integrity before each use.[6][7]

-

A flame-resistant lab coat.

-

Closed-toe shoes.

An emergency eyewash station and safety shower must be immediately accessible.[7]

Reaction Scheme and Mechanism

The reaction proceeds as follows:

Scheme 1: Synthesis of 3,5-dichloro-2-hydroxybenzenesulfonamide

(Image placeholder for the chemical reaction)

(Image placeholder for the chemical reaction)

The mechanism involves the nucleophilic attack of the lone pair of electrons on the ammonia molecule onto the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as the leaving group. A subsequent deprotonation of the nitrogen atom by another molecule of ammonia (acting as a base) yields the final sulfonamide product and an ammonium salt.[10]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 10-12 grams of the final product.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier Example |

| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | 23378-88-3 | 277.52 | 13.9 g (0.05 mol) | ≥97% | Thermo Fisher |

| Ammonium Hydroxide (Aqueous Ammonia) | 1336-21-6 | 35.05 | 100 mL (approx. 6-10 eq.) | 28-30% | Sigma-Aldrich |

| Methylene Chloride (Dichloromethane, DCM) | 75-09-2 | 84.93 | 150 mL | ACS Grade | Fisher Scientific |

| Hydrochloric Acid, concentrated | 7647-01-0 | 36.46 | As needed | 37% | VWR |

| Deionized Water | 7732-18-5 | 18.02 | 500 mL | - | - |

Equipment

-

500 mL three-neck round-bottom flask

-

250 mL addition funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Internal thermometer

-

pH meter or pH paper

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Procedure

The entire workflow is visualized in the diagram below.

Caption: Workflow for the synthesis of 3,5-dichloro-2-hydroxybenzenesulfonamide.

-

Preparation of Reagents:

-

In the chemical fume hood, carefully add 13.9 g (0.05 mol) of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride to 100 mL of methylene chloride in a 250 mL beaker. Stir gently until fully dissolved.

-

Transfer this solution to the 250 mL addition funnel.

-

In the 500 mL three-neck flask, place 100 mL of 28% aqueous ammonia. Equip the flask with a magnetic stir bar, an internal thermometer, and the addition funnel.

-

Cool the flask containing the ammonia solution in an ice-water bath until the internal temperature is between 0-5°C.

-

-

Reaction Execution:

-

Begin vigorous stirring of the cold ammonia solution.

-

Slowly add the methylene chloride solution of the sulfonyl chloride dropwise from the addition funnel over a period of 45-60 minutes.

-

Causality Check: This slow, controlled addition is critical to dissipate the heat generated by the exothermic reaction. Maintaining a low temperature (below 15°C) is essential to prevent the formation of undesired by-products.[5]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

-

-

Reaction Work-up and Product Isolation:

-

Remove the ice bath and allow the mixture to warm to room temperature while stirring.

-

Remove the methylene chloride by gently bubbling a stream of nitrogen gas through the solution (sparging). This should be done in the fume hood until the organic layer is no longer visible.[5]

-

Once the DCM is removed, cool the remaining aqueous mixture back down to 0-5°C in an ice bath.

-

Slowly and carefully, add concentrated hydrochloric acid dropwise while monitoring the pH. Continue adding acid until the pH of the slurry is between 2 and 3. A thick, white precipitate will form.

-

Stir the cold slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold (0-5°C) deionized water (50 mL each) to remove any remaining salts.

-

-

Drying and Purification:

-

Press the solid as dry as possible on the filter funnel.

-

Transfer the product to a watch glass and dry in a vacuum oven at 50°C to a constant weight.

-

The resulting white to off-white powder is typically of high purity. If further purification is needed, recrystallization from an ethanol/water mixture can be performed.

-

Characterization of the Final Product

To confirm the identity and purity of the synthesized 3,5-dichloro-2-hydroxybenzenesulfonamide (CAS: 35337-99-6), the following analytical techniques are recommended.[11][12]

| Analysis Technique | Expected Results |

| Melting Point | Determine using a standard melting point apparatus. Compare with literature values. |

| FT-IR Spectroscopy | Characteristic peaks (cm⁻¹): ~3350-3250 (N-H stretch, two bands for -NH₂), ~3200 (O-H stretch), ~1350 & ~1160 (S=O asymmetric and symmetric stretch), ~800-700 (C-Cl stretch). |

| ¹H NMR | Expected signals for the aromatic protons and the protons of the -NH₂ and -OH groups. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆). |

| ¹³C NMR | Expected signals corresponding to the six carbons of the aromatic ring. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern for the two chlorine atoms. HPLC-MS can be used to confirm purity and mass.[13] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Product Yield | - Incomplete reaction. - Loss of product during work-up. - Hydrolysis of starting material. | - Ensure at least 6-10 equivalents of ammonia are used.[5] - Ensure pH is sufficiently low (~2-3) for complete precipitation. - Use fresh, dry sulfonyl chloride. |

| Oily or Gummy Product | - Presence of impurities. - Incomplete drying. | - Wash the precipitate thoroughly with cold water. - Consider recrystallization. - Ensure product is dried to a constant weight under vacuum. |

| Reaction Overheats | - Addition of sulfonyl chloride was too fast. - Inefficient cooling. | - Stop the addition immediately and ensure the ice bath is sufficient. - Proceed with a slower addition rate once the temperature is back under control. |

References

-

Analysis of sulfonamides | PPTX - Slideshare. (n.d.). Retrieved February 27, 2026, from [Link]

-

Tidwell, T. T. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Organic Letters. ACS Publications. Retrieved February 27, 2026, from [Link]

-

SAFETY DATA SHEET - 3,5-Dichloro-2-hydroxybenzenesulfonylchloride. (2010, October 22). Thermo Fisher Scientific. Retrieved February 27, 2026, from [Link]

-

Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

What is the method of analysis of sulphonamides? - Quora. (2023, April 10). Retrieved February 27, 2026, from [Link]

-

A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts - Shimadzu. (n.d.). Retrieved February 27, 2026, from [Link]

- US Patent 4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide. (n.d.). Google Patents.

-

Ammonolysis - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride - PrepChem.com. (n.d.). Retrieved February 27, 2026, from [Link]

-

Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. (2011). Retrieved February 27, 2026, from [Link]

-

3,5-dichloro-2-hydroxy-benzenesulfonamide | Chemsrc. (2025, November 24). Retrieved February 27, 2026, from [Link]

-

An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. (2008, May 15). The Journal of Organic Chemistry. ACS Publications. Retrieved February 27, 2026, from [Link]

-

3,5-Dichloro-2-hydroxybenzenesulfonic acid | C6H4Cl2O4S | CID 152819 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. (n.d.). Retrieved February 27, 2026, from [Link]

-

003 Aminolysis of an acid chloride - YouTube. (2020, April 28). Retrieved February 27, 2026, from [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. (2023, April 27). Retrieved February 27, 2026, from [Link]

-

dl-4,4',6,6'-TETRACHLORODIPHENIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved February 27, 2026, from [Link]

-

Ammonia as a weak base for continuous-flow synthesis of Au, Pd, and Cu-NHC heteroleptic chloro complexes - PMC. (2025, December 29). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ammonolysis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Analysis of sulfonamides | PPTX [slideshare.net]

- 12. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. shimadzu.com [shimadzu.com]

Application Note: Preparation and Handling of 3,5-Dichloro-2-hydroxybenzenesulfonamide Stock Solutions in DMSO

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of stock solutions of 3,5-Dichloro-2-hydroxybenzenesulfonamide using dimethyl sulfoxide (DMSO) as the solvent. The accurate preparation of concentrated stock solutions is a foundational prerequisite for generating reliable and reproducible data in drug discovery and life science research. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind key procedures, ensuring the integrity and long-term stability of the compound. We address critical parameters including solvent purity, dissolution techniques, storage conditions, and best practices for dilution into aqueous systems for downstream applications.

Introduction and Scientific Principles

3,5-Dichloro-2-hydroxybenzenesulfonamide is a chlorinated aromatic sulfonamide. Compounds of this class are frequently investigated in medicinal chemistry and chemical biology. For in vitro and in vivo studies, these often-hydrophobic organic molecules must first be dissolved in a suitable organic solvent to create a concentrated stock solution, which is then diluted to a final working concentration in aqueous experimental media.

The Solvent of Choice: DMSO Dimethyl sulfoxide (DMSO) is the universal solvent for the initial solubilization of a vast array of small molecules in biological research.[1] Its utility stems from its high dielectric constant and aprotic nature, allowing it to effectively dissolve both polar and non-polar compounds. However, its hygroscopic nature and potential to carry dissolved substances through biological membranes necessitate rigorous handling procedures.[2] The use of high-purity, anhydrous DMSO is paramount, as contaminating moisture can reduce the solubility of the compound and may accelerate its degradation over time.

The Imperative of a Validated Protocol An improperly prepared stock solution—whether due to inaccurate concentration, degradation, or precipitation—is a primary source of experimental irreproducibility. This protocol establishes a self-validating system designed to ensure the quality and stability of 3,5-Dichloro-2-hydroxybenzenesulfonamide stock solutions.

Physicochemical Data and Safety Mandates

Prior to handling, it is essential to be familiar with the properties and safety requirements of both the solute and the solvent.

Compound Specifications

The following data for 3,5-Dichloro-2-hydroxybenzenesulfonamide has been summarized for ease of reference.

| Parameter | Value | Source(s) |

| IUPAC Name | 3,5-dichloro-2-hydroxybenzenesulfonamide | N/A |

| Molecular Formula | C₆H₅Cl₂NO₃S | Calculated |

| Molecular Weight | 242.08 g/mol | Calculated |

| Appearance | Assumed to be a white to off-white powder | [3] |

| Solubility | Expected to be soluble in DMSO | [4] |

| Storage (Powder) | Store desiccated at room temperature | [5] |

Critical Safety Precautions

All procedures must be performed within a certified chemical fume hood by personnel trained in laboratory safety.

-

Solvent Hazards: DMSO is an irritant and readily penetrates the skin, potentially carrying dissolved chemicals into the body.[2] It is crucial to prevent all skin contact.

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (nitrile is appropriate), and safety goggles are mandatory.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and research applications. Calculations can be adjusted for any desired concentration.

Required Materials and Equipment

-

3,5-Dichloro-2-hydroxybenzenesulfonamide powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Calibrated analytical balance (readable to 0.01 mg)

-

Sterile, amber glass vial with a PTFE-lined screw cap

-

Sterile, disposable serological pipettes or calibrated micropipettes with filter tips

-

Vortex mixer

-

(Optional) Bath sonicator

-

Appropriate PPE (gloves, safety goggles, lab coat)

Gravimetric and Volumetric Calculations

The fundamental relationship for preparing a solution of a specific molarity is:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM Stock Solution:

-

Mass (mg) = (10 mmol/L) * (1 mL) * (242.08 g/mol )

-

Mass (mg) = (0.010 mol/L) * (0.001 L) * (242,080 mg/mol)

-

Mass to Weigh = 2.42 mg

Step-by-Step Experimental Procedure

-

Preparation: Don appropriate PPE and perform all work in a chemical fume hood. Allow the vial of 3,5-Dichloro-2-hydroxybenzenesulfonamide powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Carefully weigh exactly 2.42 mg of the compound powder and transfer it into a sterile amber glass vial.

-

Causality Note: Using an amber vial protects the compound from potential photodegradation during handling and storage.

-

-

Solvent Addition: Using a calibrated pipette, add precisely 1.0 mL of anhydrous DMSO to the vial.

-

Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. The solution should become clear and free of any visible particulates.

Workflow Visualization

The following diagram outlines the logical flow of the stock solution preparation protocol.

Caption: Workflow for preparing 3,5-Dichloro-2-hydroxybenzenesulfonamide stock solution.

Quality Control, Storage, and Downstream Handling

Quality Control

The primary quality control check is a visual inspection. A properly prepared stock solution must be a clear, homogenous liquid with no visible crystals, particulates, or color change. If any precipitation is observed, the dissolution step (Section 3.3, Step 4) should be repeated.

Aliquoting and Long-Term Storage

To maintain the integrity of the stock solution, it is imperative to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[11]

-

Procedure: Once the stock solution is confirmed to be fully dissolved, aliquot it into smaller, single-use volumes in sterile, low-binding microcentrifuge tubes. The aliquot volume should correspond to the amount typically needed for one or two experiments.

-

Storage Conditions: Store the aliquots at -80°C for long-term stability (up to 6 months). For short-term storage (up to 1 month), -20°C is acceptable.[11]

Handling and Use in Downstream Applications

When diluting the DMSO stock into aqueous buffers or cell culture media, care must be taken to prevent the compound from precipitating.

-

Stepwise Dilution: Never add a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. It is best to make intermediate dilutions in DMSO first, and then add the final diluted sample to your buffer or media.

-

Final DMSO Concentration: For cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.[9][11] Always include a vehicle control in your experiments containing the same final concentration of DMSO as the highest concentration of the test compound.[11]

References

-

Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available at: [Link]

-

How do I make a stock solution of a substance in DMSO?. ResearchGate. Available at: [Link]

-

3,5-dichloro-2-hydroxy-benzenesulfonamide. Chemsrc. Available at: [Link]

-

3,5-Dichloro-2-hydroxybenzenesulfonic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

3,5-Dichloro-2-hydroxybenzenesulfonic acid sodium salt, 98%. Thermo Scientific Alfa Aesar. Available at: [Link]

-

N-(3,5-Dichloro-4-nitrophenyl)benzenesulfonamide Properties. US EPA. Available at: [Link]

-

2-(3,5-dichloro-4-hydroxybenzamido)benzenesulfonic acid. Veeprho. Available at: [Link]

-

How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]

-

Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. Available at: [Link]

-

Sodium 3,5-dichloro-2-hydroxybenzenesulfonate used for peroxide measurement. MilliporeSigma. Available at: [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. quora.com [quora.com]

- 3. A10732.30 [thermofisher.com]

- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. Sodium 3,5-Dichloro-2-hydroxybenzenesulfonate | 54970-72-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. pdf.smolecule.com [pdf.smolecule.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. medchemexpress.cn [medchemexpress.cn]

Application Note: High-Sensitivity Peroxidase Assays using 3,5-Dichloro-2-hydroxybenzenesulfonamide

This is a comprehensive Application Note and Protocol guide for using 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBS-Amide) in peroxidase-coupled assays. This guide is designed for researchers requiring high-sensitivity oxidative coupling reagents, specifically addressing the sulfonamide derivative as a distinct alternative to the common sulfonic acid salt (HDCBS/DHBS).

Abstract & Introduction

The peroxidase-coupled assay (Trinder reaction) remains the gold standard for quantifying metabolites that generate hydrogen peroxide (H₂O₂), such as glucose, cholesterol, and uric acid. While 3,5-Dichloro-2-hydroxybenzenesulfonic acid (HDCBS/DHBS) is the industry-standard water-soluble coupler, its sulfonamide derivative (3,5-Dichloro-2-hydroxybenzenesulfonamide) offers unique physicochemical properties—specifically enhanced hydrophobicity and altered pKa—making it ideal for membrane-bound assays, lateral flow devices, and lipid-rich matrices where ionic strength interference must be minimized.

This guide details the mechanism, preparation, and protocol for utilizing the sulfonamide derivative (referred to herein as DCHBS-Amide ) in a 4-Aminoantipyrine (4-AAP) coupled system.

Key Advantages of DCHBS-Amide

-

Enhanced Stability: The sulfonamide group (-SO₂NH₂) provides robust electron-withdrawing character, stabilizing the phenol against spontaneous auto-oxidation.

-

Matrix Compatibility: Lower water solubility compared to the sulfonate salt allows for controlled precipitation or retention in hydrophobic phases (e.g., solid-phase supports).

-

High Extinction Coefficient: Forms a stable, intense quinoneimine dye with absorption

typically between 510–520 nm.

Mechanism of Action

The assay relies on the oxidative coupling of DCHBS-Amide with 4-Aminoantipyrine (4-AAP), catalyzed by Horseradish Peroxidase (HRP) in the presence of Hydrogen Peroxide (H₂O₂).

Chemical Pathway[1][2]

-

Enzymatic Oxidation: The analyte (e.g., Glucose) is oxidized by its specific oxidase (e.g., Glucose Oxidase), generating H₂O₂.

-

Peroxidase Activation: HRP reacts with H₂O₂ to form Compound I (a high-oxidation state heme intermediate).

-

Oxidative Coupling: HRP Compound I oxidizes the DCHBS-Amide and 4-AAP. The activated species undergo electrophilic aromatic substitution, likely at the para or ortho position of the phenolic ring, eliminating water and forming a colored Quinoneimine Dye .

Reaction Scheme (Graphviz)

Figure 1: Oxidative coupling pathway. The HRP enzyme cycles between native and oxidized states, consuming H₂O₂ to drive the coupling of DCHBS-Amide and 4-AAP into a measurable chromophore.

Experimental Protocol

Reagent Preparation

Unlike the sulfonic acid salt, DCHBS-Amide is sparingly soluble in neutral aqueous buffers . Proper stock preparation is critical.

| Reagent | Concentration (Stock) | Preparation Solvent | Storage |

| DCHBS-Amide | 50 mM | DMSO or Methanol | -20°C (Dark) |

| 4-AAP | 20 mM | dH₂O or Buffer | 4°C (1 week) |

| HRP | 100 U/mL | Phosphate Buffer (pH 7.4) | -20°C (Aliquot) |

| Buffer | 100 mM | Potassium Phosphate, pH 7.4 | Room Temp |

Critical Note on Solubility:

-

Do not attempt to dissolve DCHBS-Amide directly in the aqueous buffer at high concentrations (>1 mM).

-

Dissolve in DMSO first, then dilute into the reaction mixture. The final DMSO concentration in the assay should be <2% (v/v) to avoid inhibiting HRP.

Standard Assay Workflow (96-Well Plate)

This protocol is calibrated for a total reaction volume of 200 µL.

Step 1: Preparation of Working Solution (Prepare Fresh) Mix the following components in a light-protected tube:

-

10 mL Phosphate Buffer (100 mM, pH 7.4)

-

200 µL 4-AAP Stock (20 mM)

Final: 0.4 mM -

400 µL DCHBS-Amide Stock (50 mM in DMSO)

Final: 1.0 mM -

20 µL HRP Stock (100 U/mL)

Final: ~1 U/mL -

Note: The solution should be clear and colorless. If turbid, add 0.1% Triton X-100.

Step 2: Sample Addition

-

Pipette 20 µL of Standard (H₂O₂ or Metabolite) or Sample into the wells.

-

Include a Blank well containing 20 µL of buffer/solvent only.

Step 3: Reaction Initiation

-

Add 180 µL of the Working Solution to each well.

-

Mix gently by orbital shaking for 10 seconds.

Step 4: Incubation & Measurement

-

Incubate at 37°C for 10–15 minutes (Endpoint) or measure kinetically every 30 seconds.

-

Read Absorbance at 515 nm (Reference: 700 nm).

Workflow Diagram (Graphviz)

Figure 2: Step-by-step assay workflow. Critical step: Pre-dissolution of DCHBS-Amide in DMSO ensures homogeneity.

Optimization & Troubleshooting

Spectral Scanning

Before running critical samples, perform a spectral scan (400–700 nm) of the reacted standard.

-

Expected Peak: ~510–520 nm (Pink/Purple).

-

Secondary Peak: ~350 nm (Unreacted reagents, ignore).

-

Action: Set your plate reader to the experimentally determined

.

Troubleshooting Matrix

| Issue | Possible Cause | Corrective Action |

| Precipitation | DCHBS-Amide insolubility | Increase DMSO to 2-5% or add 0.1% Triton X-100/Tween-20. |

| High Background | Spontaneous oxidation | Prepare Working Solution fresh; keep in dark; check HRP purity. |

| Low Sensitivity | pH mismatch | Adjust buffer to pH 7.0–7.5. Phenolic coupling is pH-sensitive. |

| Interference | Reducing agents (e.g., Ascorbic Acid) | Add Ascorbate Oxidase or use sample pretreatment to remove reducers. |

Comparison: DCHBS-Amide vs. Phenol vs. TOOS

| Property | Phenol | TOOS (Aniline) | DCHBS-Amide |

| Sensitivity | Low ( | High ( | Medium-High ( |

| Solubility | High | High | Low (Hydrophobic) |

| Stability | Low | Medium | High (Sulfonamide stabilized) |

| Primary Use | General Ed. | High-sens. Clinical | Lipid/Membrane Assays |

References

-

Fossati, P., Prencipe, L., & Berti, G. (1980). Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. Clinical Chemistry, 26(2), 227–231.

- Note: Foundational paper for the sulfonic acid analog; mechanism applies to the sulfonamide deriv

-

Thermo Fisher Scientific. (n.d.). Pierce™ Peroxidase IHC Detection Helper. Retrieved from

- General reference for HRP-based oxid

-

Sigma-Aldrich. (n.d.). Peroxidase Assay Protocol. Retrieved from

- Standard protocols for 4-AAP/Phenol coupling systems.

-

PubChem. (2023). 3,5-Dichloro-2-hydroxybenzenesulfonic acid (Compound Summary). Retrieved from

- Structural and chemical property verific

Application Note: Purification and Recrystallization Protocol for 3,5-Dichloro-2-hydroxybenzenesulfonamide

Context and Strategic Importance

3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS: 35337-99-6) is a critical halogenated sulfonamide intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). It serves as a foundational building block in the development of ATP-citrate lyase (ACLY) inhibitors[1] and targeted neuroprotective agents[2].

The traditional synthesis of this compound involves the chlorosulfonation of 2,4-dichlorophenol followed by amidation with aqueous or anhydrous ammonia[3]. This synthetic route inherently produces structurally similar regioisomers (e.g., para-substituted sulfonamides) and residual unreacted phenols[4]. Because downstream applications—such as Suzuki-Miyaura cross-coupling or complex amidation—require high-purity precursors to prevent yield-limiting side reactions[5], a robust, self-validating recrystallization protocol is mandatory.

Physicochemical Profile & Thermodynamic Rationale

To design an effective purification strategy, we must exploit the physicochemical properties of the target molecule[6].

| Parameter | Value | Impact on Purification Strategy |

| Molecular Formula | C6H5Cl2NO3S | Dictates overall polarity and mass. |

| Molecular Weight | 242.08 g/mol | Used for precise stoichiometric calculations. |

| Density | 1.72 g/cm³ | High density ensures rapid settling of crystals. |

| LogP | 3.127 | Indicates high lipophilicity; insoluble in water. |

| Polar Surface Area | 88.77 Ų | Strong H-bonding potential via -OH and -SO₂NH₂. |

Mechanistic Rationale for Solvent Selection: Based on the data above[6], an Ethanol/Water solvent-antisolvent system is the optimal choice.

-

The Solvent (Ethanol): The hydroxyl and sulfonamide functional groups act as potent hydrogen bond donors and acceptors. Hot ethanol (70°C) effectively disrupts the crystal lattice, providing complete solubilization.

-

The Anti-Solvent (Water): The dual chloro-substituents and the aromatic ring drive the LogP to 3.127, rendering the compound practically insoluble in water[6]. The controlled addition of water to the ethanolic solution lowers the dielectric constant of the medium, precisely modulating the solubility threshold to induce supersaturation.

Experimental Workflow

Figure 1: Solvent/anti-solvent recrystallization workflow for 3,5-dichloro-2-hydroxybenzenesulfonamide.

Detailed Recrystallization Protocol

This procedure is designed as a self-validating system. Visual cues at each step confirm the thermodynamic state of the solution, ensuring high-fidelity replication.

Step 1: Primary Dissolution

-

Weigh 10.0 g of crude 3,5-dichloro-2-hydroxybenzenesulfonamide.

-

Transfer the solid to a 250 mL round-bottom flask equipped with a reflux condenser, magnetic stirrer, and internal thermometer.

-

Add 50 mL of absolute ethanol.

-

Heat the suspension using an oil bath to 70–75°C with moderate stirring (400 rpm). Causality & Experience: The boiling point of ethanol is 78°C. Heating to 70–75°C maximizes kinetic solubility while preventing aggressive solvent boil-off. Complete dissolution (a clear, pale-yellow solution) confirms that all sulfonamide is solubilized.

Step 2: Hot Filtration (In-Process Control)

-

If the solution remains turbid due to insoluble polymeric byproducts from the chlorosulfonation step[3], perform a rapid hot filtration through a pre-warmed Buchner funnel. Causality & Experience: Particulate impurities can act as rogue nucleation sites, causing premature and disordered crystallization. Removing them ensures that subsequent crystal growth is driven purely by thermodynamics.

Step 3: Anti-Solvent Addition

-

Maintain the filtered solution at 70°C.

-

Using an addition funnel, introduce 75 mL of pre-heated (60°C) deionized water dropwise over a period of 30 minutes. Causality & Experience: Adding water too rapidly causes the compound to "oil out"—a liquid-liquid phase separation that traps impurities inside an amorphous matrix. Dropwise addition allows the system to reach a state of metastable supersaturation. A transient cloudiness that quickly redissolves is the visual validation that the addition rate is correct.

Step 4: Controlled Crystallization

-

Remove the heat source. Allow the flask to cool ambiently to room temperature (20–25°C) over 2 hours. Do not use external cooling at this stage.

-